molecular formula C8H10N2O2 B3349589 Methyl 3-(pyrazin-2-yl)propanoate CAS No. 224778-20-5

Methyl 3-(pyrazin-2-yl)propanoate

Cat. No.: B3349589
CAS No.: 224778-20-5
M. Wt: 166.18 g/mol
InChI Key: LNPWCIMENREDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyrazin-2-yl)propanoate: is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of pyrazine-2-carboxylic acid reacts with methanol to form the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrazin-2-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate
  • Methyl 3-(2-pyrazinyl)propanoate
  • Methyl 3-(pyrazin-2-yl)butanoate

Comparison: Methyl 3-(pyrazin-2-yl)propanoate is unique due to its specific ester group and the position of the pyrazine ring. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPWCIMENREDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(pyrazin-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(pyrazin-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(pyrazin-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(pyrazin-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(pyrazin-2-yl)propanoate
Reactant of Route 6
Methyl 3-(pyrazin-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.